Urotensin II (114-124), human acetate

Catalog No.
S16115565
CAS No.
M.F
C66H89N13O20S2
M. Wt
1448.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urotensin II (114-124), human acetate

Product Name

Urotensin II (114-124), human acetate

IUPAC Name

acetic acid;(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(7S,13S)-10-(4-aminobutyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C66H89N13O20S2

Molecular Weight

1448.6 g/mol

InChI

InChI=1S/C64H85N13O18S2.C2H4O2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36;1-2(3)4/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95);1H3,(H,3,4)/t34-,40+,42?,43?,44+,45+,46+,47?,48?,49+,52+,53+;/m1./s1

InChI Key

VWAGQTHHXBECDB-JYIBAOCVSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N.CC(=O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2CSSCC(NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC(=O)C(NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O.CC(=O)O

Urotensin II (114-124), human acetate, is a peptide that belongs to the urotensinergic system, which plays a significant role in cardiovascular regulation. This compound is a cyclic undecapeptide and is recognized as one of the most potent vasoconstrictors in mammals, surpassing even endothelin-1 in its efficacy. The human urotensin II sequence is characterized by its specific amino acid composition, which contributes to its unique biological activities and interactions with receptors in the cardiovascular system. Urotensin II primarily interacts with the urotensin II receptor, a G-protein-coupled receptor that mediates various physiological responses, including vasoconstriction and modulation of blood pressure .

That are crucial for its biological activity. Upon binding to its receptor, it initiates a cascade of intracellular signaling pathways primarily involving phospholipase C activation, leading to increased intracellular calcium levels. This calcium mobilization results in smooth muscle contraction and vasoconstriction. The peptide's cyclic structure stabilizes it against enzymatic degradation, enhancing its biological half-life and efficacy .

The biological activity of urotensin II is predominantly linked to its role as a potent vasoconstrictor. It has been shown to induce significant contractions in various vascular tissues, including the coronary arteries and aorta. In addition to its vasoconstrictive properties, urotensin II influences cell proliferation and lipid metabolism, particularly in the context of cardiovascular diseases such as atherosclerosis. Studies have demonstrated that urotensin II can accelerate foam cell formation in macrophages by upregulating specific enzymes involved in lipid uptake .

Synthesis of urotensin II (114-124), human acetate can be achieved through several methods:

  • Solid-phase peptide synthesis: This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating purification and yield optimization.
  • Liquid-phase synthesis: While less common for cyclic peptides, this method can be employed for specific applications.
  • Chemical modifications: Various analogues can be synthesized by modifying amino acid residues or introducing non-natural amino acids to enhance receptor selectivity or biological activity .

Urotensin II has several potential applications in biomedical research and therapeutic development:

  • Cardiovascular research: Due to its potent vasoconstrictive properties, it serves as a model compound for studying vascular dynamics and hypertension.
  • Drug development: Urotensin II antagonists are being investigated for their potential to treat cardiovascular diseases by mitigating excessive vasoconstriction.
  • Biomarker studies: Elevated levels of urotensin II have been associated with various pathological conditions, making it a candidate for biomarker development in cardiovascular diseases .

Research into the interactions of urotensin II with its receptor has revealed critical insights into its mechanism of action. The binding affinity of urotensin II to the urotensin II receptor is significantly higher than that of other known vasoconstrictors. Interaction studies have also explored how modifications to the peptide structure affect receptor binding and downstream signaling pathways. For instance, certain analogues have been shown to exhibit antagonist properties, providing valuable information for drug design .

Urotensin II shares structural and functional similarities with several other peptides involved in cardiovascular regulation. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
Urotensin ILinear peptideVasoconstrictionLess potent than urotensin II
Endothelin-1PeptidePotent vasoconstrictorInvolved in endothelial function
Angiotensin IIPeptideRegulates blood pressureKey player in the renin-angiotensin system
Neuropeptide YPeptideModulates sympathetic nervous system activityInvolved in appetite regulation

Urotensin II is unique due to its high potency as a vasoconstrictor and its specific receptor interactions that distinguish it from other similar compounds within the cardiovascular system .

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

18

Exact Mass

1447.57882463 g/mol

Monoisotopic Mass

1447.57882463 g/mol

Heavy Atom Count

101

Dates

Last modified: 08-15-2024

Explore Compound Types